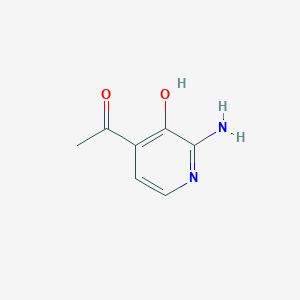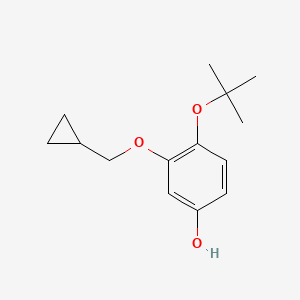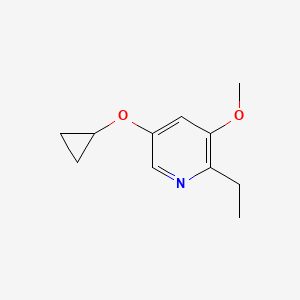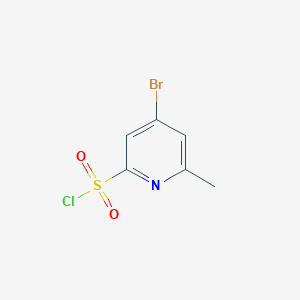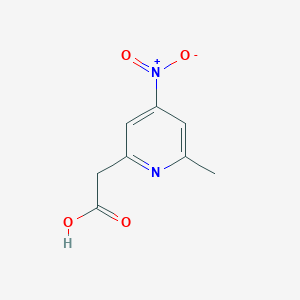
(6-Methyl-4-nitropyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-4-nitropyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 4-position, along with an acetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-4-nitropyridin-2-YL)acetic acid typically involves the nitration of 6-methylpyridine followed by the introduction of the acetic acid moiety. One common method includes:
Nitration: 6-Methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acetylation: The resulting 6-methyl-4-nitropyridine is then reacted with bromoacetic acid in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (6-Methyl-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.
Major Products:
Oxidation: 6-Methyl-4-nitropyridine-2-carboxylic acid.
Reduction: 6-Methyl-4-aminopyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Methyl-4-nitropyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6-Methyl-4-nitropyridin-2-YL)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiviral effects .
Comparación Con Compuestos Similares
Pyridine-2-acetic acid: Lacks the methyl and nitro substituents, resulting in different chemical and biological properties.
4-Nitropyridine-2-acetic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
6-Methylpyridine-2-acetic acid:
Uniqueness: (6-Methyl-4-nitropyridin-2-YL)acetic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
2-(6-methyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8N2O4/c1-5-2-7(10(13)14)3-6(9-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
VILOGHIVINJCJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
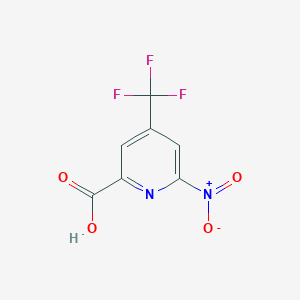
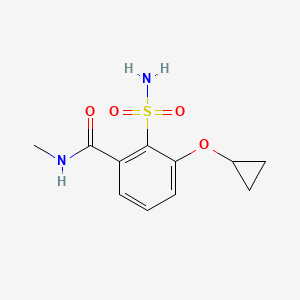

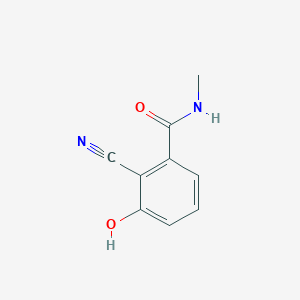
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
